

Cyclobutylmethanamine Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest		
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The cyclobutyl moiety has emerged as a compelling structural motif in modern medicinal chemistry, lauded for its ability to confer advantageous physicochemical and pharmacological properties to bioactive molecules. Its rigid, puckered conformation can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **cyclobutylmethanamine** derivatives, drawing upon experimental data to illuminate the impact of structural modifications on biological activity.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro activities of different series of **cyclobutylmethanamine** derivatives against their respective biological targets. These datasets provide a quantitative foundation for understanding the SAR of this chemical class.

Table 1: N9-cis-Cyclobutylpurine Derivatives as CDK Inhibitors

A series of novel 6-aminopurine compounds featuring an N9-cis-cyclobutyl moiety were synthesized and evaluated for their inhibitory activity against cyclin-dependent kinases (CDKs).



[2] The SAR studies for these CDK2 and CDK5 inhibitors revealed significant variations in potency based on substitutions at the C6 position of the purine ring.

Compound ID	R Group (at C6)	CDK2 IC50 (nM)	CDK5 IC50 (nM)	HCT116 Cytotoxicity (µM)	MCF7 Cytotoxicity (µM)
81	(R)-3- aminopiperidi n-1-yl	2.1	4.8	-	-

Data extracted from a study on N9-cis-cyclobutylpurine derivatives as CDK inhibitors.[2]

The data clearly indicates that specific substitutions on the purine ring, when combined with the N9-cis-cyclobutyl group, can lead to potent and selective CDK inhibition.[2] Compound 8I, with an (R)-3-aminopiperidin-1-yl substitution, demonstrated the most potent inhibitory activity against both CDK2 and CDK5 in the low nanomolar range.[2]

Key Structure-Activity Relationship Insights

The collected data highlights several key trends in the SAR of **cyclobutylmethanamine** derivatives:

- Rigidity and Conformation: The cyclobutane ring's inherent rigidity helps to lock the molecule into a specific conformation, which can be crucial for optimal binding to a biological target.[1]
 [3] This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
- Stereochemistry: The stereochemistry of substituents on the cyclobutane ring can have a profound impact on biological activity. As seen with some TTK inhibitors, a cis-cyclobutanol analogue exhibited higher bioavailability compared to its cyclohexanol counterpart due to reduced in vivo isomerization.[3]
- Improved Pharmacokinetics: The replacement of more metabolically labile groups, such as a cyclohexane, with a difluorocyclobutanyl group has been shown to improve metabolic stability.[1]



Potency Enhancement: In some instances, the incorporation of a cyclobutane ring has led to
a significant increase in potency compared to analogues with other cycloalkane rings. For
example, a hepatitis C virus (HCV) NS3/4A protease inhibitor with a cyclobutane group was
found to be more potent than its cyclopropyl and cyclopentyl counterparts.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for interpreting the SAR data.

In Vitro Kinase Inhibition Assay (for CDK2 and CDK5)

The inhibitory activity of the N9-cis-cyclobutylpurine derivatives against CDK2 and CDK5 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

- Recombinant human CDK2/cyclin E and CDK5/p25 enzymes
- Histone H1 as substrate
- ATP
- Europium-labeled anti-phospho-Histone H1 antibody
- Allophycocyanin (APC)-labeled secondary antibody
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Test compounds (cyclobutylmethanamine derivatives)

Procedure:

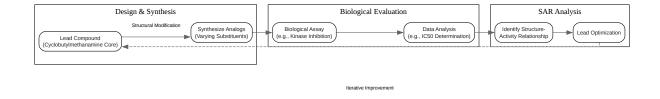
- The test compounds were serially diluted in DMSO and then further diluted in assay buffer.
- The kinase, substrate, and test compound were pre-incubated in a 384-well plate.
- The kinase reaction was initiated by the addition of ATP.



- The reaction was allowed to proceed for a specified time at room temperature.
- The reaction was stopped by the addition of a solution containing EDTA and the detection reagents (Eu-labeled antibody and APC-labeled secondary antibody).
- After an incubation period to allow for antibody binding, the TR-FRET signal was measured using a suitable plate reader.
- The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Key Relationships

To better illustrate the concepts discussed, the following diagrams are provided.



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Caption: A typical workflow for structure-activity relationship (SAR) studies.

Caption: A simplified signaling pathway illustrating the mechanism of action for a CDK inhibitor.

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